N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide are enzymes such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . These enzymes play crucial roles in various biological processes, including neurotransmission and metabolism.
Mode of Action
The compound interacts with its target enzymes, leading to their inhibition . This inhibition disrupts the normal function of these enzymes, resulting in changes at the molecular and cellular levels.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase can impact cholinergic neurotransmission, while the inhibition of α-glucosidase can affect carbohydrate metabolism. The inhibition of urease can disrupt the urea cycle .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the disruption of the normal function of its target enzymes. This can lead to changes in neurotransmission and metabolism, potentially resulting in various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves the following steps:
Formation of 5-methyl-1,3-thiazol-2-ylamine: This can be achieved by reacting 5-methyl-1,3-thiazole with ammonia under suitable conditions.
Piperidine-4-carboxylic acid synthesis: Piperidine-4-carboxylic acid can be synthesized through various methods, including the cyclization of diethanolamine.
Coupling reaction: The final step involves the coupling of 5-methyl-1,3-thiazol-2-ylamine with piperidine-4-carboxylic acid using prop-2-ynyl chloride in the presence of a suitable base, such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Reduced thiazole and piperidine derivatives.
Substitution: Substituted prop-2-ynyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can be explored for its potential biological activities in various assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of novel therapeutic agents targeting various diseases.
Industry: In the materials science industry, thiazole derivatives are used in the development of advanced materials, such as polymers and coatings. The unique properties of this compound can be harnessed for various industrial applications.
Comparison with Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.
Rifaximin: An antibiotic with a thiazole ring used to treat gastrointestinal infections.
Thiamine (Vitamin B1): A thiazole-containing vitamin essential for metabolic processes.
Uniqueness: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide stands out due to its unique structural features, which can be tailored for specific applications. Its combination of a thiazole ring and a piperidine moiety provides versatility in chemical synthesis and potential biological activities.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERVYGRMCXYSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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